4-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)-salicylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Structure and Properties

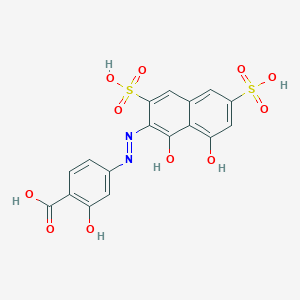

4-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)-salicylic acid (CAS: 51550-25-5) is an azo dye derivative characterized by a naphthylazo backbone linked to a salicylic acid moiety. Its structure includes two hydroxyl groups, two sulfonic acid (-SO₃H) groups, and an azo (-N=N-) bridge, contributing to its strong chelating and chromogenic properties . This compound is water-soluble due to the sulfonic acid substituents, making it suitable for aqueous analytical applications.

Nomenclature and Synonyms The compound is also referred to as Q-IPADNS or CHPADNS in older literature, though inconsistencies in trivial naming conventions have been noted . Its systematic IUPAC name is 4-[(1,8-dihydroxy-3,6-disulfo-2-naphthyl)azo]salicylic acid.

Applications

Primarily used in analytical chemistry, this compound serves as a chelating agent for spectrophotometric detection of metal ions, particularly uranium(IV) and thorium(IV), due to its selective binding and colorimetric response .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)-salicylic acid typically involves a multi-step process. One common method starts with the diazotization of 1,8-dihydroxy-3,6-disulfo-2-naphthylamine, followed by coupling with salicylic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)-salicylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to introduce new substituents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction typically produces aromatic amines.

Scientific Research Applications

4-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)-salicylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various analytical techniques, including spectrophotometry and chromatography, due to its strong absorbance in the visible spectrum.

Biology: The compound is employed in staining techniques for microscopy, helping to visualize cellular components.

Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting specific enzymes and pathways.

Industry: It is used in the production of dyes and pigments, contributing to the vibrant colors in textiles and other materials.

Mechanism of Action

The mechanism of action of 4-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)-salicylic acid involves its interaction with various molecular targets. The compound can bind to specific enzymes, inhibiting their activity and affecting metabolic pathways. Its ability to form stable complexes with metal ions also plays a crucial role in its applications in analytical chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of azo dyes with sulfonic acid groups , which are widely employed in metal ion detection. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

Key Findings:

Chelating Capacity: The target compound’s two sulfonic groups enhance solubility but provide moderate metal-binding strength compared to Arsenazo III, which has two arsonophenyl groups for stronger interaction with actinides . Beryllium Reagent II (tetrasodium salt) exhibits higher solubility and specificity for beryllium due to its four sulfonate groups and naphthol backbone .

Spectral Properties :

- Q-IPADNS shows a distinct absorption peak near 560–620 nm upon complexation with uranium, while Arsenazo III absorbs at 655 nm for lanthanides, enabling multiplex detection .

Selectivity :

- The salicylic acid moiety in Q-IPADNS contributes to selectivity for tetravalent ions (U⁴⁺, Th⁴⁺), whereas Arsenazo III’s bis-azo structure allows broader reactivity with trivalent and tetravalent ions .

Challenges and Nomenclature Considerations

- Trivial Name Ambiguities : Older literature may conflate Q-IPADNS with other azo-salicylic acid derivatives, necessitating verification via systematic naming or CAS numbers .

Biological Activity

4-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)-salicylic acid (commonly referred to as SPADNS) is a synthetic compound with significant applications in various fields including analytical chemistry and biochemistry. Its unique structure, characterized by the presence of multiple hydroxyl and sulfonic acid groups, contributes to its biological activity. This article explores the biological properties of SPADNS, including its antimicrobial activity, potential applications in medical research, and relevant case studies.

- Molecular Formula : C17H12N2O11S2

- Molecular Weight : 484.41 g/mol

- CAS Number : 36913-07-2

Antimicrobial Properties

Research has indicated that SPADNS exhibits broad-spectrum antimicrobial activity. It has been shown to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity of SPADNS Against Various Pathogens

| Pathogen | Activity Level (Zone of Inhibition in mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

| Salmonella typhimurium | 14 |

Data compiled from various studies on SPADNS efficacy.

Case Studies

- Study on Efficacy Against MRSA : A study demonstrated that SPADNS significantly inhibited the growth of Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative treatment option in antibiotic-resistant infections .

- Application in Water Treatment : SPADNS has been utilized in water treatment processes due to its ability to bind heavy metals and other contaminants. This property not only aids in purification but also reduces microbial load in treated water .

- Use in Diagnostic Applications : The compound is employed in colorimetric assays for the detection of fluoride ions, showcasing its versatility beyond antimicrobial applications. Its interaction with certain ions leads to a measurable color change, facilitating quantitative analysis .

The antimicrobial activity of SPADNS can be attributed to its structural features:

- The sulfonic acid groups enhance solubility and facilitate interaction with microbial membranes.

- Hydroxyl groups may participate in hydrogen bonding, contributing to the disruption of cellular integrity.

Safety and Toxicology

While SPADNS demonstrates promising biological activity, safety assessments indicate that it does not possess significant endocrine-disrupting properties at concentrations typically used in laboratory settings . However, caution is advised regarding respiratory irritation upon inhalation and skin irritation upon contact .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 4-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)-salicylic acid, and how do reaction parameters influence yield?

- Methodology : Use controlled diazotization and coupling reactions under acidic conditions (pH 2–3) with sodium nitrite and sulfonic acid derivatives. Monitor temperature (0–5°C for diazotization, 40–60°C for coupling) and stoichiometry to minimize byproducts. Post-synthesis purification via recrystallization (ethanol/water mixtures) or ion-exchange chromatography improves purity .

- Key Parameters : Excess sulfonic acid groups enhance solubility but may reduce coupling efficiency. UV-Vis spectroscopy (λ_max ~450–550 nm for azo bonds) and HPLC can track reaction progress .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- FT-IR : Confirm hydroxyl (-OH, ~3400 cm⁻¹), sulfonic acid (-SO₃H, ~1040–1200 cm⁻¹), and azo (-N=N-, ~1400–1600 cm⁻¹) functional groups.

- NMR : ¹H and ¹³C NMR to resolve aromatic proton environments (δ 6.5–8.5 ppm) and sulfonate/carboxylate carbon signals.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M-H]⁻ for C₁₆H₁₀N₂O₁₀S₂⁻: calculated m/z 452.97) .

Q. What methods are reliable for assessing purity in aqueous solutions?

- Purity Assessment :

- Titrimetry : Use metal ions (e.g., Fe³⁺, Al³⁺) for complexometric titration, leveraging the compound’s chelating properties.

- Spectrophotometry : Measure absorbance at λ_max and compare extinction coefficients with literature values.

- TLC/HPLC : Monitor single-band retention times under acidic mobile phases (e.g., 0.1% H₃PO₄ in acetonitrile/water) .

Advanced Research Questions

Q. How does this azo compound perform as a chromogenic reagent for metal ion detection compared to SPADNS?

- Experimental Design : Compare sensitivity (detection limits) and selectivity (interference studies) for cations like Zr⁴⁺, Th⁴⁺, or UO₂²⁺. Use UV-Vis titration (pH 1–3) to determine stability constants (log β). The compound’s multiple sulfonate groups enhance solubility and metal-binding capacity, but steric hindrance from the naphthyl group may reduce selectivity compared to SPADNS .

Q. How can contradictory spectral data (e.g., NMR shifts) from different studies be resolved?

- Resolution Strategy :

- pH-Dependent Studies : Probe protonation states of hydroxyl/sulfonate groups (pH 2–12) to explain shifts.

- DFT Calculations : Model electronic environments to predict NMR/IR spectra.

- Cross-Validation : Compare data with structurally similar compounds (e.g., 2-(2-Hydroxy-3,6-disulfo-1-naphthylazo)-benzenearsonic acid) .

Q. What are the stability limits of this compound under oxidative or photolytic conditions?

- Methodology :

- Accelerated Aging Tests : Expose to UV light (254 nm) or H₂O₂ (1–5%) and monitor degradation via HPLC.

- Kinetic Analysis : Determine half-life (t₁/₂) and activation energy (Eₐ) using Arrhenius plots.

- Mechanistic Insight : Azo bond cleavage (N=N → NH₂) is a common degradation pathway; sulfonate groups may stabilize intermediates .

Q. Can this compound act as a photosensitizer in photodynamic therapy or photocatalytic systems?

- Experimental Approach :

- ROS Generation : Use fluorescence probes (e.g., Singlet Oxygen Sensor Green) to detect reactive oxygen species under visible light.

- Bandgap Analysis : Conduct UV-Vis-DRS to estimate Eg (e.g., ~2.5 eV for π→π* transitions). Compare with TiO₂ or porphyrin-based systems .

Q. How does the compound interact with biomolecules (e.g., serum albumin) in drug delivery studies?

- Methodology :

- Fluorescence Quenching : Monitor tryptophan emission (λ_ex 280 nm) upon ligand binding. Calculate binding constants (K_b) via Stern-Volmer plots.

- Molecular Docking : Simulate interactions with albumin’s hydrophobic pockets (e.g., Sudlow Site I) .

Q. What computational models best predict its solvatochromic behavior?

- Modeling Strategy :

- TD-DFT : Simulate solvent effects (PCM model) on electronic transitions.

- Correlation Analysis : Relate λ_max shifts to solvent polarity (ET(30) scale) .

Q. How can researchers address discrepancies in reported complexation stoichiometries with lanthanides?

Properties

CAS No. |

36913-07-2 |

|---|---|

Molecular Formula |

C17H12N2O11S2 |

Molecular Weight |

484.4 g/mol |

IUPAC Name |

4-[(1,8-dihydroxy-3,6-disulfonaphthalen-2-yl)diazenyl]-2-hydroxybenzoic acid |

InChI |

InChI=1S/C17H12N2O11S2/c20-11-5-8(1-2-10(11)17(23)24)18-19-15-13(32(28,29)30)4-7-3-9(31(25,26)27)6-12(21)14(7)16(15)22/h1-6,20-22H,(H,23,24)(H,25,26,27)(H,28,29,30) |

InChI Key |

AVQNYAVVZFBCKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.